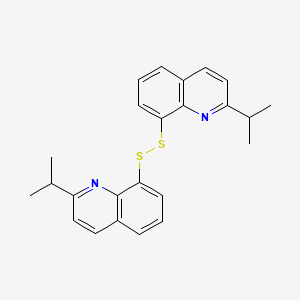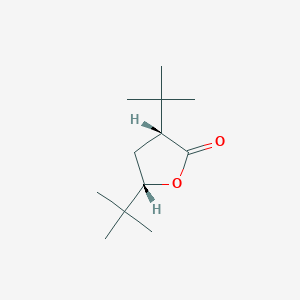![molecular formula C19H22N2O3 B14634734 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine CAS No. 52846-29-4](/img/structure/B14634734.png)
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine is an organic compound that belongs to the class of imines It features a hexyl group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine typically involves the condensation reaction between 4-hexyloxybenzaldehyde and 4-nitroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Reduction of Nitro Group: Formation of 4-amino derivative.
Reduction of Imine Linkage: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The imine linkage may also play a role in binding to specific targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[4-(Methoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with a methoxy group instead of a hexyloxy group.
(E)-1-[4-(Ethoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with an ethoxy group instead of a hexyloxy group.
(E)-1-[4-(Butoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine is unique due to the presence of the hexyloxy group, which can influence its solubility, reactivity, and overall properties
Properties
CAS No. |
52846-29-4 |
|---|---|
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-4-5-14-24-19-12-6-16(7-13-19)15-20-17-8-10-18(11-9-17)21(22)23/h6-13,15H,2-5,14H2,1H3 |
InChI Key |
JGVAAJSFJDJVNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Methoxy(dimethyl)silyl]methanamine](/img/structure/B14634652.png)
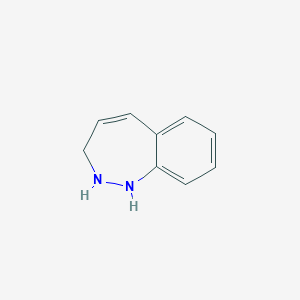
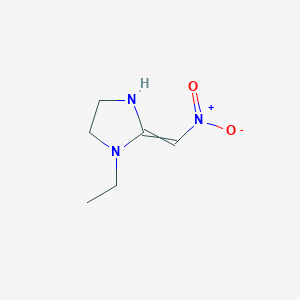
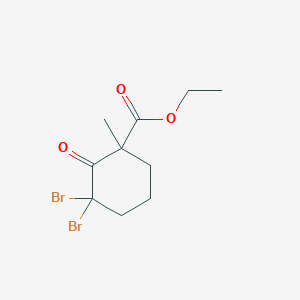
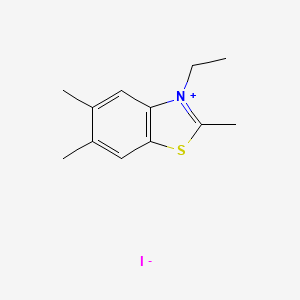
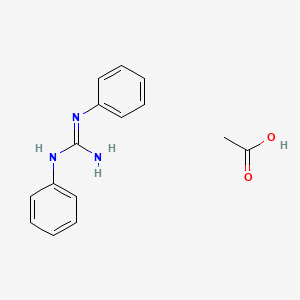
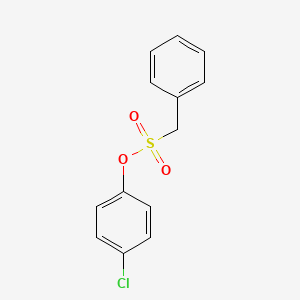
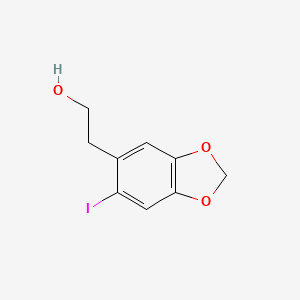
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)

